molecular formula C18H18N2OS3 B12029458 2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole

2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B12029458
M. Wt: 374.5 g/mol
InChI Key: QSTUYYKDVLVMJB-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate benzyl sulfides with thiadiazole precursors. One common method includes the reaction of 4-methoxybenzyl chloride and 2-methylbenzyl chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole
  • 2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-tert-butylbenzyl)sulfanyl]-1,3,4-thiadiazole

Uniqueness

2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18N2OS3

Molecular Weight

374.5 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C18H18N2OS3/c1-13-5-3-4-6-15(13)12-23-18-20-19-17(24-18)22-11-14-7-9-16(21-2)10-8-14/h3-10H,11-12H2,1-2H3

InChI Key

QSTUYYKDVLVMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC

Origin of Product

United States

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